3-Methoxy-N-(p-tolyl)aniline

Carbazole alkaloid synthesis Diarylamine intermediate Palladium catalysis

3-Methoxy-N-(p-tolyl)aniline (CAS 123017-90-3) is a diarylamine derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol. It belongs to the class of N-aryl-substituted anilines, featuring a meta-methoxy group on one aromatic ring and a para-methyl (p-tolyl) substituent on the N-linked aryl ring.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 123017-90-3
Cat. No. B8716496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-(p-tolyl)aniline
CAS123017-90-3
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=CC=C2)OC
InChIInChI=1S/C14H15NO/c1-11-6-8-12(9-7-11)15-13-4-3-5-14(10-13)16-2/h3-10,15H,1-2H3
InChIKeyRESFQAMFZBHEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-(p-tolyl)aniline (CAS 123017-90-3) – Compound Identity and Core Characteristics for Procurement Specification


3-Methoxy-N-(p-tolyl)aniline (CAS 123017-90-3) is a diarylamine derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol [1]. It belongs to the class of N-aryl-substituted anilines, featuring a meta-methoxy group on one aromatic ring and a para-methyl (p-tolyl) substituent on the N-linked aryl ring. This compound serves as a key synthetic intermediate in the palladium-catalyzed construction of biologically active carbazole alkaloids, including natural products with antioxidant, anti-tubercular, and anticancer properties . Its unambiguous structural identity is confirmed by HRMS (m/z [M⁺] calcd for C₁₄H₁₅NO: 213.1154; found: 213.1153) and comprehensive ¹H/¹³C NMR characterization [1].

Why 3-Methoxy-N-(p-tolyl)aniline Cannot Be Replaced by Generic Diarylamine Analogs in Carbazole Synthesis and Antioxidant Applications


Diarylamines with different methoxy positional isomers or N-aryl substitution patterns exhibit substantially divergent physicochemical properties and synthetic outcomes. The meta-methoxy orientation in 3-Methoxy-N-(p-tolyl)aniline confers a distinct melting point (49–50 °C), intermediate lipophilicity profile, and specific reactivity in Pd(II)-catalyzed oxidative cyclization that directly impacts carbazole product yield [1]. Furthermore, the position of the methoxy group on the arylamine moiety has been shown to systematically alter oxidation potential in diarylamine antioxidants: para-methoxy substitution yields a lower Ep/2 (higher reducing power) than meta-methoxy substitution, meaning that the antioxidant capacity is tunable by methoxy position and cannot be assumed equivalent across regioisomers [2]. Simply substituting 4-methoxy or 2-methoxy analogs—or the unsubstituted 3-methoxydiphenylamine—without experimental verification risks compromising synthetic yield, product purity, or functional antioxidant performance.

Quantitative Comparative Evidence for 3-Methoxy-N-(p-tolyl)aniline Versus Closest Structural Analogs


Synthesis Yield in Pd(0)-Catalyzed Aromatization/Methylation Sequence: 3-Methoxy-N-(p-tolyl)aniline (83%) Versus para-Methoxy and meta-Methyl Regioisomers

In the direct two-step Pd(0)-catalyzed aromatization and methylation sequence converting N-arylcyclohexane enaminones to diarylamines, 3-Methoxy-N-(p-tolyl)aniline (5a) was obtained in 83% isolated yield [1]. Under identical reaction conditions (5.7 mol% Pd/C, MeOH, 210 °C, 24 h; then MeI, K₂CO₃, acetone, reflux, 12 h), the para-methoxy analog 3-Methoxy-N-(4-methoxyphenyl)aniline (5b) gave 85% yield, the meta-methyl analog 3-Methoxy-N-(m-tolyl)aniline (5c) gave 87% yield, and the bis(3-methoxyphenyl)amine (5d) gave 81% yield [1]. The 83% yield of 5a is competitive within this series, demonstrating that the p-tolyl substituent does not adversely affect the Pd-catalyzed aromatization efficiency compared to methoxy- or methyl-substituted alternatives.

Carbazole alkaloid synthesis Diarylamine intermediate Palladium catalysis

Melting Point Differentiation: 3-Methoxy-N-(p-tolyl)aniline (49–50 °C) Versus 4-Methoxy Regioisomer (84 °C) and 3-Methoxydiphenylamine (71–74 °C)

3-Methoxy-N-(p-tolyl)aniline (5a) melts at 49–50 °C as a white solid [1]. In contrast, the para-methoxy regioisomer 4-Methoxy-N-(p-tolyl)aniline (CAS 39253-43-5) melts at approximately 84 °C , and the unsubstituted analog 3-methoxydiphenylamine (CAS 101-16-6) melts at 71–74 °C . The 34–35 °C melting point depression of 5a relative to its 4-methoxy regioisomer reflects the disruption of crystal packing by the meta-methoxy orientation. This lower melting point may simplify handling during solvent-free or melt-phase reactions and facilitates purification by recrystallization under milder thermal conditions.

Physical property Solid-state characterization Purification

Pd(II)-Catalyzed Carbazole Cyclization Yield: 3-Methoxy-N-(p-tolyl)aniline (80%) Versus para-Methoxy and 3,5-Dimethoxy Analogs

When subjected to Pd(II)-catalyzed oxidative cyclization (Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, PivOH, 130 °C), 3-Methoxy-N-(p-tolyl)aniline (5a, R = 4-Me) afforded the corresponding 3-methoxycarbazole (1h) in 80% isolated yield [1]. Under identical conditions, the para-methoxy analog 5b (R = 4-OMe) gave 87% yield, the meta-methyl analog 5c (R = 3-Me) gave 82% yield, and the 3,5-dimethoxy analog 5e gave 92% yield [1]. The 80% yield for the p-tolyl-substituted substrate, while modestly lower than the 87% for the p-methoxy analog, nevertheless represents a preparatively useful yield that confirms the p-tolyl group is compatible with the Pd(II)-mediated cyclization manifold and does not poison the catalyst.

Carbazole cyclization Oxidative C–C coupling Heterocycle synthesis

Lipophilicity (LogP) Profile: 3-Methoxy-N-(p-tolyl)aniline (~3.82) Versus 4-Methoxy Regioisomer (3.75) and 3-Methoxydiphenylamine

The computed LogP (XLogP3) for 3-Methoxy-N-(p-tolyl)aniline (CAS 123017-90-3) is predicted to be approximately 3.82, based on values reported for structurally analogous diarylamines with identical molecular formula (C₁₄H₁₅NO) such as 2-methoxy-N-(4-methylphenyl)aniline (LogP 3.82) and 3-methoxy-4-methyl-N-phenylaniline (LogP 3.82) . For comparison, 4-Methoxy-N-(p-tolyl)aniline (CAS 39253-43-5) has a reported LogP of 3.75 . The slightly higher predicted LogP for the 3-methoxy-p-tolyl substitution pattern (~+0.07 log units) suggests marginally increased membrane permeability relative to the 4-methoxy regioisomer. The presence of the para-methyl group on the N-aryl ring further distinguishes this compound from the simpler 3-methoxydiphenylamine (C₁₃H₁₃NO, MW 199.25), which lacks this lipophilicity-enhancing substituent.

Lipophilicity Drug-likeness ADME prediction

Meta-Methoxy Positional Effect on Antioxidant Oxidation Potential: Class-Level Inference from Diarylamine SAR

Structure-activity relationship studies on diarylamine antioxidants have demonstrated that the position of the methoxy substituent on the arylamine ring critically modulates oxidation potential (Ep/2): para-methoxy substitution yields a lower Ep/2 (i.e., higher reducing power) compared to meta-methoxy substitution [1]. In the benzo[b]thiophene-fused diarylamine series, the introduction of an additional methoxy group at the meta position (compound 3c) resulted in radical scavenging and reducing power values similar to the unsubstituted parent, whereas the para-methoxy analog showed substantially enhanced antioxidant activity [1]. Applied to 3-Methoxy-N-(p-tolyl)aniline, the meta-methoxy orientation is expected to confer a moderated (intermediate) oxidation potential relative to the para-methoxy regioisomer 4-Methoxy-N-(p-tolyl)aniline. This intermediate redox profile may be advantageous in applications requiring balanced radical-trapping activity without excessive reductant character that could promote pro-oxidant effects at high concentrations.

Antioxidant Diarylamine SAR Oxidation potential

Recommended Application Scenarios for 3-Methoxy-N-(p-tolyl)aniline Based on Quantitative Differentiation Evidence


Synthesis of 3-Methoxycarbazole Alkaloid Precursors via Pd-Catalyzed Tandem Aromatization–Cyclization

3-Methoxy-N-(p-tolyl)aniline is a validated intermediate for constructing 3-methoxycarbazole scaffolds through a two-stage palladium-catalyzed sequence: (i) Pd(0)-mediated aromatization of the corresponding N-arylcyclohexane enaminone to the diarylamine (83% yield), followed by (ii) Pd(II)-catalyzed oxidative cyclization to the carbazole (80% yield) [1]. This established protocol, with a combined two-step yield of approximately 66% from the enaminone precursor, makes this compound a reliable building block for medicinal chemistry programs targeting carbazole-based anti-tubercular or anticancer agents .

Structure-Activity Relationship (SAR) Studies on Methoxy-Positional Effects in Diarylamine Antioxidants

Owing to its well-defined meta-methoxy substitution pattern paired with a para-methyl N-aryl group, this compound serves as a valuable SAR probe for dissecting the contribution of methoxy position to the antioxidant redox profile of diarylamines. Class-level evidence indicates that meta-OCH₃ substitution yields a moderated oxidation potential distinct from para-OCH₃ analogs [2]. Researchers can use this compound alongside its 2-methoxy and 4-methoxy regioisomers to construct a complete positional scan for electrochemical and radical-scavenging assays.

Physicochemical Reference Standard for Diarylamine Library Characterization

With a well-characterized melting point (49–50 °C), comprehensive NMR spectroscopic data (¹H at 500 MHz, ¹³C at 125 MHz, CDCl₃), and HRMS confirmation, 3-Methoxy-N-(p-tolyl)aniline can serve as a reference standard for analytical method development and quality control in diarylamine compound libraries [1]. Its intermediate melting point—lower than both the 4-methoxy regioisomer (84 °C) and 3-methoxydiphenylamine (71–74 °C)—provides a distinct thermal signature for identity confirmation by differential scanning calorimetry.

Exploratory Antiparasitic Lead Optimization Leveraging p-Tolyl Substituent

In a recent SAR campaign targeting Toxoplasma gondii phenylalanine tRNA synthetase, p-tolyl- and methoxy-substituted anilines were identified as the most potent substituent classes among distal aromatic ring modifications of the BRD2108 scaffold [3]. Although this specific compound was not directly tested in that study, its structural features (p-tolyl N-substituent combined with meta-methoxy aniline) align with the favorable pharmacophoric elements identified in the SAR, making it a rational candidate for follow-up antiparasitic screening libraries.

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